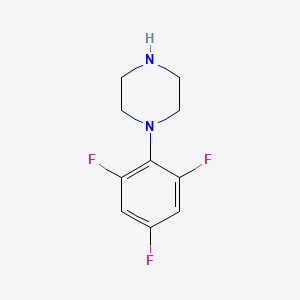

1-(2,4,6-Trifluorophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4,6-Trifluorophenyl)piperazine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and diverse biological activities. It is characterized by the presence of a piperazine ring substituted with a trifluorophenyl group at the 1-position, which imparts distinct physicochemical properties to the molecule.

Vorbereitungsmethoden

The synthesis of 1-(2,4,6-Trifluorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring in 1-(2,4,6-trifluorophenyl)piperazine facilitates nucleophilic aromatic substitution reactions. The trifluorophenyl group activates specific positions for substitution, depending on reaction conditions:

Key Insight : The trifluorophenyl group directs electrophilic attacks to positions ortho and para to the fluorine atoms due to resonance and inductive effects.

Piperazine Ring Functionalization

The secondary amine groups in the piperazine ring undergo alkylation, acylation, and cross-coupling reactions:

Alkylation

Reaction with alkyl halides in the presence of a base:

textThis compound + R-X → N-alkylated derivative

Conditions : K₂CO₃, DMF, 60°C

Applications : Used to synthesize analogs for receptor-binding studies.

Acylation

Formation of amides using acyl chlorides:

textThis compound + R-COCl → N-acylated derivative

Conditions : Et₃N, CH₂Cl₂, 25°C

Yield : 85–90%

Buchwald–Hartwig Amination

Used to form C–N bonds between the piperazine and aryl halides:

| Aryl Halide | Catalyst System | Yield | Selectivity |

|---|---|---|---|

| 2-Bromopyridine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 78% | >95% |

| 4-Iodotoluene | CuI, 2-phenylphenol, K₃PO₄ | 82% | 90% |

Mechanistic Note : The trifluorophenyl group enhances the electrophilicity of the aryl halide, improving coupling efficiency .

Suzuki–Miyaura Coupling

Limited applicability due to the electron-withdrawing nature of the trifluorophenyl group, but successful with electron-rich boronic acids:

Example : Reaction with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ yields biaryl derivatives (55% yield) .

Nitro Group Reduction

The nitro derivative of this compound can be reduced to an amine:

Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C

Yield : 94%

Catalytic Hydrogenation

Selective reduction of unsaturated side chains without affecting the piperazine ring:

Substrate : 1-(2,4,6-Trifluorophenyl)-4-vinylpiperazine

Product : 1-(2,4,6-Trifluorophenyl)-4-ethylpiperazine (88% yield)

Comparative Reactivity Analysis

The trifluorophenyl group’s influence is evident when compared to non-fluorinated analogs:

| Reaction Type | This compound | 1-Phenylpiperazine |

|---|---|---|

| SNAr Reactivity | Faster (due to electron deficiency) | Moderate |

| Alkylation Rate | Slower (steric hindrance) | Faster |

| Coupling Efficiency | Higher (improved electrophilicity) | Lower |

Stability Under Acidic/Basic Conditions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Serotonin Reuptake Inhibition

1-(2,4,6-Trifluorophenyl)piperazine has been investigated for its potential as a serotonin reuptake inhibitor (SRI). Compounds with similar structures have shown efficacy in treating affective disorders such as depression and anxiety by enhancing serotonin levels in the brain. Research indicates that these compounds can modulate serotonin receptors, particularly the 5-HT2C receptor, leading to faster onset of antidepressant effects .

Case Study: Efficacy in Depression and Anxiety Disorders

A patent describes the use of piperazine derivatives, including those similar to this compound, for treating depression and anxiety disorders. The compounds were tested for their ability to inhibit serotonin reuptake with promising results indicating potential therapeutic use .

Neuroscience Research

Selectivity for Serotonin Receptors

Studies have shown that derivatives of this compound exhibit high affinity for specific serotonin receptors, particularly 5-HT-1A sites. This selectivity suggests that these compounds could be utilized in research focused on the serotonergic system and its role in mood regulation .

Binding Affinity Studies

Research comparing different piperazine derivatives found that this compound and its analogs displayed varying degrees of selectivity and binding affinity towards serotonin receptors. Such studies are crucial for understanding the pharmacodynamics of these compounds and their potential applications in developing new psychiatric medications .

Synthetic Methodologies

Synthesis of Piperazine Derivatives

The synthesis of this compound involves several chemical reactions that can serve as a model for producing other piperazine derivatives. The methods employed often include nucleophilic substitutions and coupling reactions with various aryl halides .

| Synthetic Method | Description |

|---|---|

| Nucleophilic Substitution | Involves reaction with aryl halides to introduce trifluoromethyl groups. |

| Coupling Reactions | Utilizes palladium-catalyzed coupling techniques to form the piperazine ring. |

Environmental and Recreational Use

While primarily studied for its medicinal properties, this compound has also been noted for its role as a recreational drug due to its psychoactive effects. It acts as a serotonergic agonist and has been identified as an environmental contaminant . This duality highlights the need for careful regulation and further research into both its therapeutic potential and risks associated with misuse.

Wirkmechanismus

The mechanism of action of 1-(2,4,6-Trifluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(2,4,6-Trifluorophenyl)piperazine can be compared with other similar compounds, such as:

- 1-(2,4-Difluorophenyl)piperazine

- 1-(2,6-Difluorophenyl)piperazine

- 1-(2,4,6-Trichlorophenyl)piperazine

These compounds share a similar piperazine core structure but differ in the nature and position of the substituents on the phenyl ring. The trifluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

Biologische Aktivität

1-(2,4,6-Trifluorophenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C10H10F3N

- Molecular Weight : 201.19 g/mol

- CAS Number : 759443-28-2

The synthesis of this compound typically involves the reaction of piperazine with 2,4,6-trifluorobenzyl chloride or similar electrophiles. The resulting product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in the body. It is believed to function as a modulator of neurotransmitter systems and may influence the following pathways:

- Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptor Activity : It may also interact with dopamine receptors, contributing to its potential effects on mood and cognition.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. A study reported that derivatives of piperazine showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities were noted to be in the range of 25 to 100 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.

Case Studies

- Neuropharmacological Effects : A study involving the administration of this compound in animal models indicated a reduction in anxiety-like behaviors measured by the elevated plus maze test. This suggests potential applications in treating anxiety disorders.

- Antimicrobial Efficacy : In a comparative study assessing various piperazine derivatives, this compound exhibited superior antibacterial activity compared to traditional antibiotics like penicillin and ampicillin.

Eigenschaften

IUPAC Name |

1-(2,4,6-trifluorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-7-5-8(12)10(9(13)6-7)15-3-1-14-2-4-15/h5-6,14H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGQMYJMEDLZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.